

physical and chemical properties of Indole-3pyruvic Acid-d5

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An In-depth Technical Guide to the Physical and Chemical Properties of **Indole-3-pyruvic**Acid-d5

Introduction

Indole-3-pyruvic acid-d5 is the deuterated form of Indole-3-pyruvic acid (IPA), a crucial intermediate in the metabolism of tryptophan. As a stable isotope-labeled compound, it serves as an invaluable tool for researchers, scientists, and drug development professionals. Its primary application is as an internal standard for highly accurate quantification in mass spectrometry-based analytical methods, such as GC-MS and LC-MS, and as a tracer for metabolic flux analysis.[1] The non-deuterated analogue, IPA, is an endogenous metabolite found across various biological kingdoms, acting as a key precursor in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) and as an agonist for the Aryl Hydrocarbon Receptor (AHR) in mammals.[2][3][4] This guide provides a comprehensive overview of the core physical and chemical properties of Indole-3-pyruvic Acid-d5, detailed experimental protocols, and its role in significant biological pathways.

Core Physical and Chemical Properties

The fundamental physicochemical properties of **Indole-3-pyruvic Acid-d5** are summarized below. Data for the unlabeled compound are also provided for reference where applicable.



Property	Value (Indole-3- pyruvic Acid-d5)	Value (Indole-3- pyruvic Acid, Unlabeled)	Reference
Molecular Formula	C11H4D5NO3	C11H9NO3	[5][6]
Molecular Weight	208.22 g/mol	203.19 g/mol	[5][6][7]
Monoisotopic Mass	208.0896 Da	203.0582 Da	[5][8]
CAS Number	85163-57-1	392-12-1	[1][5]
IUPAC Name	2-oxo-3-(2,4,5,6,7- pentadeuterio-1H- indol-3-yl)propanoic acid	3-(1H-indol-3-yl)-2- oxopropanoic acid	[5][7]
Synonyms	(Penta-Deuteroindolyl- 3)-pyruvic Acid	Indole-3-pyruvate, IPA, IPyr	[3][6]
Appearance	Crystalline Solid	Tan to beige crystalline powder	[3][9]
Melting Point	Not available	201-211 °C (decomposes), 215 °C (decomposes)	[9]
SMILES	[2H]c1[nH]c2c([2H])c([2H])c([2H])c([2H])c2c1 CC(=O)C(=O)O	O=C(C(O)=O)CC1=C NC2=CC=CC=C21	[5][10]
InChI	InChI=1S/C11H9NO3/ c13-10(11(14)15)5-7- 6-12-9-4-2-1-3- 8(7)9/h1-4,6,12H,5H2, (H,14,15)/i1D,2D,3D,4 D,6D	InChI=1S/C11H9NO3/ c13-10(11(14)15)5-7- 6-12-9-4-2-1-3- 8(7)9/h1-4,6,12H,5H2, (H,14,15)	[5][7]

Solubility and Stability



Solubility: Indole-3-pyruvic acid is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with a solubility of approximately 30 mg/mL.[3][10] It is sparingly soluble in aqueous buffers.[3] For preparing aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[3] Using this method, a solubility of about 0.14 mg/mL in a 1:6 solution of DMSO:PBS (pH 7.2) can be achieved.[3]

Stability and Storage: Indole-3-pyruvic acid and its deuterated analogue are unstable compounds.[11] For long-term storage, the solid compound should be kept at -20°C, where it is stable for at least four years.[3] Stock solutions in organic solvents should be stored under nitrogen and protected from light; they are stable for up to 6 months at -80°C and for 1 month at -20°C.[1] It is advised not to store aqueous solutions for more than one day due to the compound's instability.[3] Recent studies highlight that IPA exists in a keto-enol tautomeric equilibrium and can be highly reactive, especially in the presence of peroxides, non-enzymatically producing a variety of other metabolites.[12] The addition of antioxidants like vitamin C can slow this degradation.[12]

Experimental Protocols Synthesis of Deuterated Indoles

A practical and facile method for the synthesis of deuterium-labeled indoles, including Indole-3-acetic Acid-d5, involves an acid-catalyzed hydrogen-deuterium exchange.[13][14]

Protocol: 3-substituted indoles can be efficiently deuterated by treatment with 20 wt % D₂SO₄ in deuterated methanol (CD₃OD) at temperatures ranging from 60–90 °C.[13][14] This method allows for high deuterium incorporation at multiple positions on the indole ring. [13] The use of an in-situ prepared D₂SO₄/CH₃OD/D₂O solution facilitates a large-scale and cost-effective synthesis.[13][14]

Quantitative Analysis by GC-MS

Due to the inherent instability of IPA, derivatization is required for its accurate quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

 Protocol Overview: A method for the determination of IPA levels in biological samples (e.g., Arabidopsis thaliana) involves the following steps:[15]

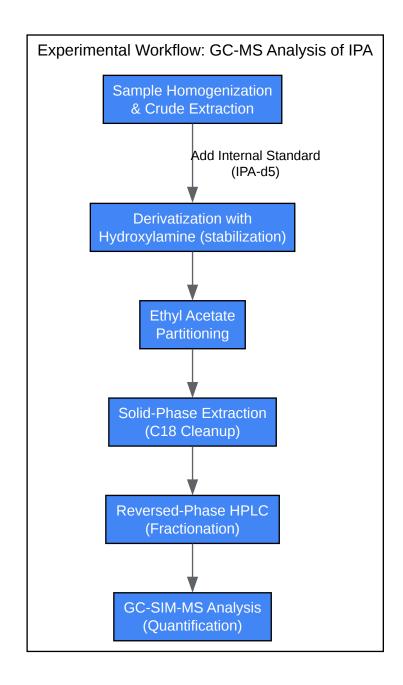
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- Derivatization: The crude extract is treated with hydroxylamine to form the more stable
 IPA-oxime derivative.[15] Other reagents like pentafluorobenzylhydroxylamine can also be used to create derivatives suitable for sensitive electron capture detection.[16]
- Extraction: The derivatized sample undergoes ethyl acetate partitioning.[15]
- Purification: The extract is cleaned up using solid-phase extraction with a C18 resin,
 followed by reversed-phase high-performance liquid chromatography (HPLC).[15]
- Detection and Quantification: The purified derivative is then analyzed by GC-MS, typically using selected ion monitoring (SIM) for high sensitivity and specificity.[15] Indole-3-pyruvic Acid-d5 is used as an internal standard to correct for sample loss during preparation and analysis.





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GC-MS Analysis Workflow for Indole-3-pyruvic Acid.

Analysis of Tautomers by UHPLC-HRMS

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) can be used to separate and characterize the keto and enol tautomers of IPA.[12]



Protocol:

- Chromatography: Use a UHPLC system to separate the tautomers. The relative proportions of each form can be influenced by temperature and pH.[17]
- Identification: Hydrogen-deuterium exchange (HDX) can be employed to definitively identify the peaks corresponding to the enol and keto forms.[12]
- Mass Spectrometry: The tautomers, though separable by chromatography, typically produce identical MS/MS fragmentation spectra.[12]

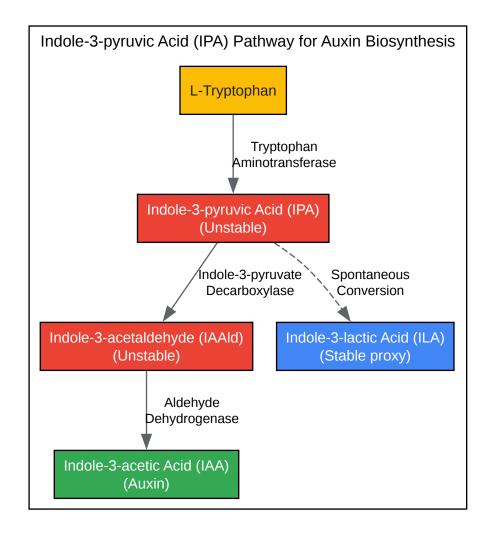
Biological Context and Signaling Pathways Tryptophan-Dependent Auxin Biosynthesis

IPA is a central intermediate in the primary pathway for the biosynthesis of indole-3-acetic acid (IAA), the most abundant natural auxin in plants.[2][18][19] This pathway is also utilized by many plant-associated bacteria and some fungi.[2][18]

Pathway Steps:

- Transamination: L-Tryptophan is converted to Indole-3-pyruvic acid (IPA) by a tryptophan aminotransferase.[2]
- Decarboxylation: IPA is then decarboxylated to form indole-3-acetaldehyde (IAAld) by an indole-3-pyruvate decarboxylase (IPDC).[18][20]
- Oxidation: Finally, IAAId is oxidized to indole-3-acetic acid (IAA) by an aldehyde dehydrogenase.[2]
- Instability: Both IPA and IAAld are highly unstable. In culture, their presence is often inferred
 by the detection of their more stable derivatives, indole-3-lactic acid (ILA) and tryptophol
 (TOL), respectively.[11]





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The Indole-3-pyruvic Acid pathway of auxin biosynthesis.

Aryl Hydrocarbon Receptor (AHR) Activation

In mammals, IPA and other tryptophan metabolites derived from the gut microbiota act as signaling molecules. IPA is an orally active agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a key role in regulating immune responses.[1][4] [21]

- Mechanism of Action:
 - Source: IPA is produced from dietary tryptophan by the action of aminotransferases from both the host and gut microorganisms.[21]

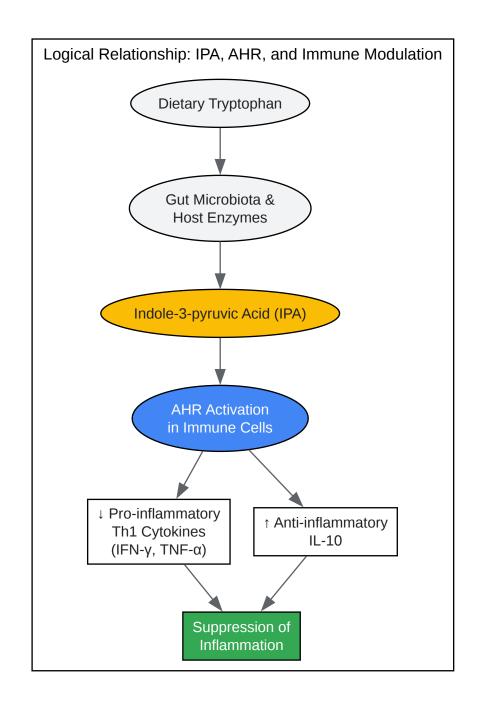
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- AHR Activation: IPA activates AHR, leading to the transcription of target genes like
 Cytochrome P450 1A1 (CYP1A1).[22]
- Anti-Inflammatory Effects: AHR activation by IPA has been shown to suppress
 inflammation in a mouse model of T-cell-mediated colitis.[4][21] This effect is mediated by
 attenuating the expression of pro-inflammatory Th1 cytokines (e.g., IL-1β, IFN-γ, TNF-α)
 and enhancing the expression of the anti-inflammatory cytokine IL-10.[4][21][22]
- Therapeutic Potential: Due to its anti-inflammatory and antioxidant properties, IPA is being investigated for its therapeutic potential in conditions such as inflammatory bowel disease, anxiety, and sleep disorders.[1][4][23]





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IPA-mediated AHR activation and downstream anti-inflammatory effects.

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